molecular formula C13H10BrN3O B15201963 7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine

7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B15201963
M. Wt: 304.14 g/mol
InChI Key: ZHWQTIGHQJYYTL-UHFFFAOYSA-N
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Description

7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine: is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .

Another approach involves the use of boronic esters as protective groups in carbohydrate chemistry. This method allows for the selective installation of various functional groups, including benzyloxy groups, under relatively mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3rd position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The benzyloxy group can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon–carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Organoboron Reagents: Employed in the formation of carbon–carbon bonds.

    Oxidizing and Reducing Agents: Used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while coupling reactions can produce complex polycyclic structures.

Scientific Research Applications

7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a benzyloxy group and a bromine atom, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H10BrN3O

Molecular Weight

304.14 g/mol

IUPAC Name

3-bromo-7-phenylmethoxy-2H-pyrazolo[3,4-c]pyridine

InChI

InChI=1S/C13H10BrN3O/c14-12-10-6-7-15-13(11(10)16-17-12)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17)

InChI Key

ZHWQTIGHQJYYTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=CC3=C(NN=C32)Br

Origin of Product

United States

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